molecular formula C7H13NO2HCl B234606 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine CAS No. 152502-85-7

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine

Cat. No.: B234606
CAS No.: 152502-85-7
M. Wt: 259.23 g/mol
InChI Key: GWIVLMCBGFOGLA-JWIUVKOKSA-N
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Description

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleobase, but features a fluoromethyl group at the 2’ position of the arabinofuranosyl sugar. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a suitable sugar precursor, followed by glycosylation with cytosine. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce a variety of substituted nucleosides .

Scientific Research Applications

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily by incorporating into DNA or RNA, disrupting normal nucleic acid function. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways affected by this compound are crucial for cell division and viral replication .

Comparison with Similar Compounds

1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine is unique due to its fluoromethyl group, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:

This uniqueness makes this compound a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,3-4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIVLMCBGFOGLA-JWIUVKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152502-85-7
Record name 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152502857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Reactant of Route 2
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Reactant of Route 3
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Reactant of Route 4
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Reactant of Route 5
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Reactant of Route 6
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine

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